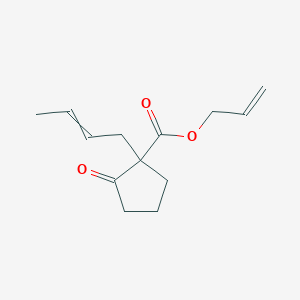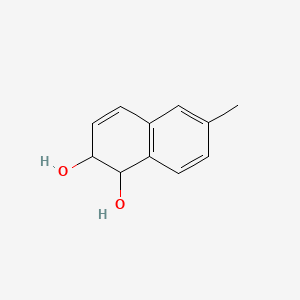
Prop-2-en-1-yl 1-(but-2-en-1-yl)-2-oxocyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-en-1-yl 1-(but-2-en-1-yl)-2-oxocyclopentane-1-carboxylate is an organic compound with a complex structure that includes both alkenyl and cyclopentane moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 1-(but-2-en-1-yl)-2-oxocyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene intermediate, which is then converted to a cyclopentane derivative.
Introduction of the Alkenyl Groups: The alkenyl groups (prop-2-en-1-yl and but-2-en-1-yl) can be introduced through a series of alkylation reactions. These reactions typically involve the use of strong bases and alkyl halides.
Oxidation and Esterification: The final steps involve the oxidation of the cyclopentane ring to introduce the oxo group and the esterification of the carboxylic acid to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-en-1-yl 1-(but-2-en-1-yl)-2-oxocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the alkenyl groups to alkyl groups.
Substitution: The alkenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Prop-2-en-1-yl 1-(but-2-en-1-yl)-2-oxocyclopentane-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules.
Biology: It may be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound’s structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Prop-2-en-1-yl 1-(but-2-en-1-yl)-2-oxocyclopentane-1-carboxylate exerts its effects depends on its interaction with molecular targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting various biochemical pathways. The exact mechanism of action can vary based on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-1-en-2-yl acetate: Similar in structure but with different functional groups.
1-(prop-2-en-1-yl)furan: Contains a furan ring instead of a cyclopentane ring.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Contains a phenol group and different alkenyl substituents.
Uniqueness
Prop-2-en-1-yl 1-(but-2-en-1-yl)-2-oxocyclopentane-1-carboxylate is unique due to its combination of alkenyl and cyclopentane moieties, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
88629-18-9 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
prop-2-enyl 1-but-2-enyl-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H18O3/c1-3-5-8-13(9-6-7-11(13)14)12(15)16-10-4-2/h3-5H,2,6-10H2,1H3 |
InChI-Schlüssel |
AXQXQAMJRFRWPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCC1(CCCC1=O)C(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde](/img/structure/B14403504.png)







![Methyl 3-[(benzyloxy)amino]-2-methylpropanoate](/img/structure/B14403550.png)
![Ethyl [butyl(ethoxy)phosphoryl]acetate](/img/structure/B14403558.png)
![N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea](/img/structure/B14403562.png)
![1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14403565.png)
![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)

